5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol
Description
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol is a Schiff base compound featuring a phenolic core substituted with a hexyloxy group at position 5 and an (E)-configured iminomethyl linkage to a 4-hexylphenyl group at position 2. The E-configuration ensures planarity of the conjugated system, critical for electronic and mesomorphic properties. This compound is primarily studied for its liquid crystalline (LC) behavior, driven by the balance between its rigid aromatic core and flexible alkyl chains .
Properties
Molecular Formula |
C25H35NO2 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-hexoxy-2-[(4-hexylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C25H35NO2/c1-3-5-7-9-11-21-12-15-23(16-13-21)26-20-22-14-17-24(19-25(22)27)28-18-10-8-6-4-2/h12-17,19-20,27H,3-11,18H2,1-2H3 |
InChI Key |
SRDBXBLEAALBRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol typically involves the condensation of 5-(hexyloxy)-2-hydroxybenzaldehyde with 4-hexylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of phenolic compounds, including those similar to 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed broad-spectrum activities against various Gram-positive and Gram-negative bacteria as well as fungi .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Inhibited |
Antidiabetic Activity
Phenolic compounds have also been explored for their potential antidiabetic effects. Compounds similar to 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol were tested for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .
| Enzyme | Inhibition (%) at 100 µg/mL |
|---|---|
| α-Amylase | 65% |
| α-Glucosidase | 70% |
Alzheimer’s Disease
Compounds with similar structures have been investigated for their potential as acetylcholinesterase inhibitors, which are vital in treating Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .
Cancer Research
The phenolic structure of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol may also play a role in cancer therapy. Studies have shown that phenolic compounds can induce apoptosis in cancer cells, making them candidates for further research in oncology .
Case Studies
- Antimicrobial Activity Study : A study conducted on a series of phenolic compounds demonstrated their effectiveness against Staphylococcus aureus. The results indicated a correlation between the hydrophobicity of the side chains and antimicrobial potency .
- Antidiabetic Evaluation : In vitro studies on similar compounds showed promising results in inhibiting carbohydrate-hydrolyzing enzymes, suggesting potential applications in managing diabetes .
- Neuroprotective Effects : Research focused on acetylcholinesterase inhibitors revealed that certain derivatives could significantly reduce enzyme activity, indicating potential for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by scavenging free radicals, while the imine group can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Mesomorphism
The compound’s mesomorphic properties are influenced by the nature of substituents on the phenyl ring and the alkoxy chain. Key analogs and their phase behaviors are summarized below:
Key Findings :
- Alkyl vs. Alkoxy Chains : Replacing the 4-hexyloxy group (LC1) with a 4-hexyl chain (LC2) shifts the mesophase from smectic to smectic C, indicating that alkyl chains reduce polarity and alter molecular packing .
- Chain Length : The longer undecenyloxy chain in LC1/LC2 vs. hexyloxy in the target compound likely increases melting points and broadens mesophase ranges due to enhanced van der Waals interactions .
- Hydrogen Bonding: The hydroxyl and methoxy groups in 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol promote crystallization over LC behavior, highlighting the role of H-bonding in disrupting mesomorphism .
Characterization Techniques :
Electronic and Optical Properties
The conjugated π-system in the iminomethylphenol core enables absorption in the UV-vis range (250–400 nm), as seen in pyrazole-based analogs . Substituents like hexyloxy vs. hexyl minimally affect electronic transitions but significantly influence LC alignment and optical transmission during phase transitions .
Biological Activity
5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol is a compound of interest due to its potential biological activities, particularly in the context of diabetes treatment and other therapeutic applications. This article explores its biological activity, synthesis, and physicochemical properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C21H31NO2 |
| Molecular Weight | 329.48 g/mol |
| IUPAC Name | 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol |
The structure features a hexyloxy group and an iminomethyl phenol moiety, which are critical for its biological activity.
Antidiabetic Properties
Research indicates that compounds similar to 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol exhibit significant antidiabetic effects. A patent (EP1510207A1) describes the compound as a therapeutic agent for preventing or treating complications associated with diabetes. The active ingredient is suggested to modulate glucose metabolism, potentially through insulin sensitization mechanisms .
The proposed mechanism involves the modulation of specific biochemical pathways related to glucose homeostasis. The compound may act on insulin receptors or influence signaling pathways that regulate glucose uptake in peripheral tissues. Additionally, its phenolic structure may contribute to antioxidant activity, reducing oxidative stress commonly associated with diabetes .
Case Studies
-
In Vivo Studies :
- In animal models, administration of similar compounds has shown a reduction in blood glucose levels and improvement in insulin sensitivity. These studies highlight the potential of such compounds in managing diabetes-related complications.
-
In Vitro Studies :
- Cell culture experiments have demonstrated that these compounds can enhance glucose uptake in muscle cells, suggesting a direct effect on cellular metabolism.
Comparative Analysis with Related Compounds
To better understand the biological activity of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol, a comparison with structurally related compounds can be insightful:
These comparisons underline the diverse biological activities exhibited by similar phenolic compounds.
Synthetic Routes
The synthesis of 5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol typically involves:
- Formation of the Imino Group : Reaction between an appropriate amine and an aldehyde.
- Alkoxylation : Introduction of the hexyloxy group via alkoxylation reactions.
Characterization Techniques
Characterization is essential to confirm the structure and purity of the synthesized compound:
- NMR Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry : Provides molecular weight confirmation and structural insights.
- Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
